molecular formula C18H28ClNO3 B4405623 1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride

1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4405623
M. Wt: 341.9 g/mol
InChI Key: JNVVHFMPJZBULG-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a piperidine ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the attachment of the methoxy group, and the final coupling with the phenyl group. Common reagents used in these reactions include methanol, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]propanone: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.

Uniqueness

1-[3-Methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the hydrochloride group enhances its solubility in aqueous solutions, making it more versatile for various research and industrial applications.

Properties

IUPAC Name

1-[3-methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-14-7-10-19(11-8-14)9-4-12-22-17-6-5-16(15(2)20)13-18(17)21-3;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVVHFMPJZBULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=C(C=C(C=C2)C(=O)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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